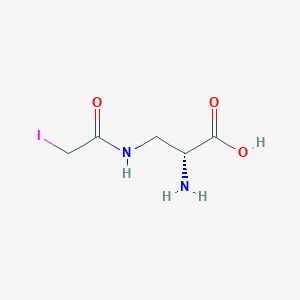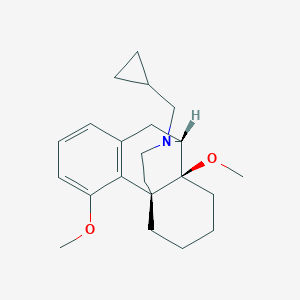
Iacpa
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iacpa is a novel compound that has been gaining interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science. This compound, or 2-((4-iodophenyl)amino)-N-(2-pyridyl)acetamide, is a synthetic compound that has been developed through the synthesis of two different chemical groups, namely the iodophenyl and pyridyl groups. The unique structure of this compound makes it a promising candidate for various applications, and
Mechanism of Action
The mechanism of action of Iacpa is not fully understood, but it is believed to involve the inhibition of specific enzymes or receptors in the body. In the case of its anti-inflammatory and analgesic effects, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In the case of its herbicidal properties, this compound has been shown to inhibit the activity of specific enzymes involved in the synthesis of essential plant compounds.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the application. In the case of its anti-inflammatory and analgesic effects, this compound has been shown to reduce the production of inflammatory mediators, resulting in reduced pain and inflammation. In the case of its herbicidal properties, this compound has been shown to inhibit the growth and development of specific plant species, resulting in reduced crop yields.
Advantages and Limitations for Lab Experiments
One of the main advantages of Iacpa for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, this compound has been shown to have a wide range of potential applications, making it a versatile compound for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research related to Iacpa. In medicine, further studies could be carried out to determine the full extent of its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of other disorders. In agriculture, further studies could be carried out to determine the efficacy of this compound as a herbicide, as well as its potential impact on non-target plant species. In environmental science, further studies could be carried out to determine the effectiveness of this compound in the removal of heavy metals from contaminated water sources. Overall, the potential applications of this compound make it a promising compound for future scientific research.
Synthesis Methods
The synthesis of Iacpa involves the reaction of 2-amino-N-(2-pyridyl)acetamide with 4-iodonitrobenzene in the presence of a reducing agent. The reaction results in the formation of this compound as a yellow solid, which can be purified through recrystallization. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting using standard techniques.
Scientific Research Applications
Iacpa has been studied extensively for its potential applications in various fields. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation-related disorders. In agriculture, this compound has been shown to have herbicidal properties, making it a potential alternative to traditional herbicides. In environmental science, this compound has been studied for its potential use in the removal of heavy metals from contaminated water sources.
properties
CAS RN |
129365-02-2 |
|---|---|
Molecular Formula |
C5H9IN2O3 |
Molecular Weight |
272.04 g/mol |
IUPAC Name |
(2R)-2-amino-3-[(2-iodoacetyl)amino]propanoic acid |
InChI |
InChI=1S/C5H9IN2O3/c6-1-4(9)8-2-3(7)5(10)11/h3H,1-2,7H2,(H,8,9)(H,10,11)/t3-/m1/s1 |
InChI Key |
MRJNQFAUDBTYTL-GSVOUGTGSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)NC(=O)CI |
SMILES |
C(C(C(=O)O)N)NC(=O)CI |
Canonical SMILES |
C(C(C(=O)O)N)NC(=O)CI |
synonyms |
IACPA N(3)-(iodoacetyl)-2,3-diaminopropanoic acid N(3)-iodoacetyl-2,3-diaminopropanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



![Methyl 3-[(diethoxyphosphorothioyl)oxy]but-2-enoate](/img/structure/B237246.png)



![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)
![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)